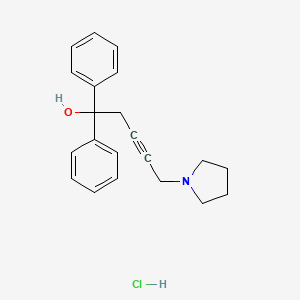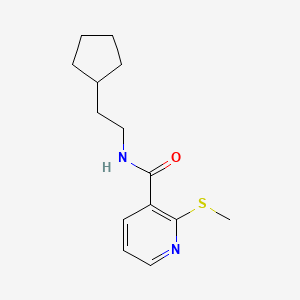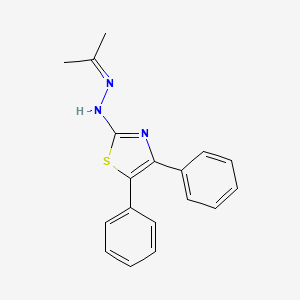
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride, also known as DPP, is a synthetic compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential therapeutic applications. DPP is a member of the class of compounds known as alkynes and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride is not fully understood, but it is believed to act through several different pathways. This compound has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, which contribute to the development of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth. Inflammatory cells treated with this compound have shown a decrease in the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, this compound has been found to have neuroprotective effects, protecting neurons from oxidative stress and improving cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride in lab experiments is its high potency and specificity, allowing for the precise targeting of specific enzymes and pathways involved in disease progression. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the synthesis of this compound can be complicated and time-consuming, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for the study of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride. One area of research is the development of more efficient and cost-effective methods for synthesizing this compound, which would make it more accessible for use in large-scale studies. Another area of research is the investigation of the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of medicine.
Synthesemethoden
The synthesis of 1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride involves several steps, including the reaction of 1-bromo-3-phenylpropyne with 1-pyrrolidinylmagnesium bromide to form an intermediate compound, which is then reacted with benzophenone in the presence of a palladium catalyst to yield the final product. The synthesis of this compound has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1,1-diphenyl-5-(1-pyrrolidinyl)-3-pentyn-1-ol hydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, this compound has been found to exhibit potent anti-tumor activity against several types of cancer, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, this compound has demonstrated neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,1-diphenyl-5-pyrrolidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO.ClH/c23-21(19-11-3-1-4-12-19,20-13-5-2-6-14-20)15-7-8-16-22-17-9-10-18-22;/h1-6,11-14,23H,9-10,15-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLKZBSZJZUDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)


![N-[3-(4-chlorophenoxy)benzyl]-5-indanamine](/img/structure/B4884526.png)

![1-benzyl-N-[2-(4-morpholinylcarbonyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4884536.png)

![5-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-2-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B4884549.png)

![(2-methoxy-4-{[1-(4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4884566.png)
![3-chloro-N-cyclopentyl-4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4884574.png)
![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)